Aniline, 5-tert-pentyl-2-phenoxy-

Description

BenchChem offers high-quality Aniline, 5-tert-pentyl-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, 5-tert-pentyl-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70289-36-0 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

5-(2-methylbutan-2-yl)-2-phenoxyaniline |

InChI |

InChI=1S/C17H21NO/c1-4-17(2,3)13-10-11-16(15(18)12-13)19-14-8-6-5-7-9-14/h5-12H,4,18H2,1-3H3 |

InChI Key |

VFOIQSOOCHQWGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Aniline, 5-tert-pentyl-2-phenoxy- chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related molecules to provide a detailed profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. This guide covers the compound's identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Additionally, a potential biological target is discussed based on the activity of related compounds, along with a hypothetical signaling pathway.

Compound Identification and Structure

Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic organic compound characterized by an aniline core structure substituted with a tert-pentyl group at the 5-position and a phenoxy group at the 2-position.

Chemical Structure:

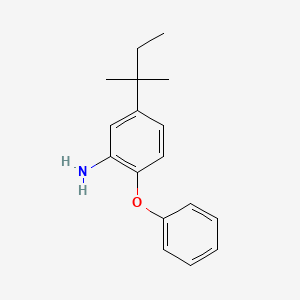

Caption: 2D structure of Aniline, 5-tert-pentyl-2-phenoxy-.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(2-methylbutan-2-yl)-2-phenoxyaniline |

| CAS Number | 70289-36-0[1] |

| Molecular Formula | C₁₇H₂₁NO[1] |

| Synonyms | 5-tert-pentyl-2-phenoxyaniline, Aniline, 5-tert-pentyl-2-phenoxy-, 5-(1,1-Dimethylpropyl)-2-phenoxyaniline[1] |

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Aniline, 5-tert-pentyl-2-phenoxy-. These values are computationally derived and should be confirmed by experimental analysis.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 255.35 g/mol | [1] |

| Boiling Point | 353.7 °C at 760 mmHg | [1] |

| Flash Point | 155.4 °C | [1] |

| Density | 1.04 g/cm³ | [1] |

| Vapor Pressure | 3.53E-05 mmHg at 25°C | [1] |

| XLogP3 | 5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Proposed Synthesis

A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- involves a multi-step process, beginning with the alkylation of a substituted phenol, followed by an Ullmann condensation to form the diaryl ether, and concluding with the reduction of a nitro group to the target aniline.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

The following protocols are suggested based on established methodologies for similar transformations. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Step 1: Friedel-Crafts Alkylation of 4-Nitrophenol

This step introduces the tert-pentyl group onto the phenol ring.

-

Materials: 4-Nitrophenol, 2-chloro-2-methylbutane (tert-pentyl chloride), anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., nitrobenzene or dichloromethane).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitrophenol in the inert solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

Add 2-chloro-2-methylbutane dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 4-nitro-2-tert-pentylphenol, by column chromatography.

-

Step 2: Ullmann Condensation

This step forms the diaryl ether linkage.

-

Materials: 4-Nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a reaction vessel, add 4-nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide, the ligand, and the base in the chosen solvent.

-

Heat the mixture at an elevated temperature (e.g., 120-150 °C) under a nitrogen atmosphere for several hours to overnight. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 4-nitro-2-tert-pentyl-1-phenoxybenzene by column chromatography.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

-

Materials: 4-Nitro-2-tert-pentyl-1-phenoxybenzene, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with palladium on carbon), and a suitable solvent.

-

Procedure (using SnCl₂·2H₂O):

-

Dissolve the nitro compound in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the final product, Aniline, 5-tert-pentyl-2-phenoxy-, by column chromatography or recrystallization.

-

Predicted Spectral Data

The following spectral characteristics are predicted based on the structure of Aniline, 5-tert-pentyl-2-phenoxy- and typical values for similar functional groups.

Table 3: Predicted Spectral Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. - -NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent. - tert-pentyl Protons: A singlet for the two methyl groups (approx. δ 1.3 ppm), a quartet for the methylene group (approx. δ 1.6 ppm), and a triplet for the terminal methyl group (approx. δ 0.7 ppm). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. - tert-pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two types of methyl carbons. |

| IR (Infrared) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Aryl Ether): A strong band in the 1200-1250 cm⁻¹ region. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 255. - Major Fragments: Fragmentation may occur via cleavage of the tert-pentyl group, loss of the phenoxy group, or other characteristic fragmentations of anilines and diaryl ethers. |

Potential Biological Activity and Signaling Pathway

Based on literature for structurally similar 2-phenoxyaniline derivatives, Aniline, 5-tert-pentyl-2-phenoxy- may act as an inhibitor of the sodium-calcium (Na⁺/Ca²⁺) exchanger. The Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in various cells, particularly in cardiomyocytes and neurons.

References

Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 5-tert-pentyl-2-phenoxyaniline, a substituted diphenyl ether aniline derivative of interest in medicinal chemistry and materials science. The guide provides a comparative analysis of the classical Ullmann condensation and the modern Buchwald-Hartwig amination routes, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Executive Summary

The synthesis of 5-tert-pentyl-2-phenoxyaniline can be effectively achieved through two distinct and viable pathways. The first is a classical approach utilizing an Ullmann condensation to form the key C-O ether bond, followed by a nitro group reduction. The second, a more contemporary method, employs a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation. Both routes offer distinct advantages and disadvantages in terms of reaction conditions, catalyst systems, and substrate scope. This guide will provide the necessary details for the successful execution of either synthetic strategy.

Physicochemical Properties of 5-tert-pentyl-2-phenoxyaniline

| Property | Value |

| CAS Number | 70289-36-0[1] |

| Molecular Formula | C₁₇H₂₁NO[1] |

| Molecular Weight | 255.35 g/mol [1] |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point | 353.7 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

| Flash Point | 155.4 °C |

| Vapor Pressure | 3.53E-05 mmHg at 25°C |

Synthetic Pathways

Two principal retrosynthetic disconnections for 5-tert-pentyl-2-phenoxyaniline are considered: one severing the C-O bond of the diphenyl ether and the other breaking the C-N bond of the aniline. These lead to the Ullmann condensation and Buchwald-Hartwig amination pathways, respectively.

Pathway 1: Ullmann Condensation Route

This pathway involves the formation of the phenoxy ether linkage via a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation), followed by the reduction of a nitro group to the target aniline. This classical approach is often favored for its cost-effectiveness, though it may require harsh reaction conditions.[2] The electron-withdrawing nitro group ortho to the leaving group facilitates the nucleophilic substitution.

Caption: Ullmann condensation pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.

Pathway 2: Buchwald-Hartwig Amination Route

This modern approach relies on a palladium-catalyzed cross-coupling reaction to form the C-N bond. This method generally offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the classical Ullmann-type reactions.[3] The synthesis of the requisite precursors, 1-bromo-2-phenoxybenzene and 4-tert-pentylaniline, is also considered.

Caption: Buchwald-Hartwig amination pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.

Experimental Protocols

Pathway 1: Ullmann Condensation Route

Step 1: Nitration of tert-pentylbenzene to 4-tert-pentyl-1-nitrobenzene

-

Procedure: To a stirred mixture of concentrated sulfuric acid (35 mL) and concentrated nitric acid (25 mL), cooled to 0-5 °C in an ice-salt bath, add tert-pentylbenzene (0.2 mol) dropwise over 1 hour. Maintain the temperature below 10 °C during the addition. After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours. Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The crude product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-tert-pentyl-1-nitrobenzene.

Step 2: Bromination of 4-tert-pentyl-1-nitrobenzene to 1-bromo-2-nitro-4-tert-pentylbenzene

-

Procedure: To a solution of 4-tert-pentyl-1-nitrobenzene (0.1 mol) in concentrated sulfuric acid (50 mL), add N-bromosuccinimide (NBS) (0.11 mol) in portions over 30 minutes at room temperature. Stir the mixture for 24 hours. Pour the reaction mixture onto ice water. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from ethanol affords pure 1-bromo-2-nitro-4-tert-pentylbenzene.

Step 3: Ullmann Condensation of 1-bromo-2-nitro-4-tert-pentylbenzene with Phenol

-

Procedure: A mixture of 1-bromo-2-nitro-4-tert-pentylbenzene (0.05 mol), phenol (0.06 mol), anhydrous potassium carbonate (0.075 mol), and copper(I) iodide (0.005 mol) in N,N-dimethylformamide (DMF) (100 mL) is heated at 150 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with 1 M NaOH solution to remove excess phenol, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) to give 2-nitro-4-tert-pentyl-1-phenoxybenzene.

Step 4: Reduction of 2-nitro-4-tert-pentyl-1-phenoxybenzene

-

Procedure: To a solution of 2-nitro-4-tert-pentyl-1-phenoxybenzene (0.04 mol) in ethanol (100 mL), add tin(II) chloride dihydrate (0.12 mol) and concentrated hydrochloric acid (20 mL). Heat the mixture at reflux for 4 hours. After cooling, the reaction mixture is made alkaline by the careful addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.

Pathway 2: Buchwald-Hartwig Amination Route

Step 1: Synthesis of 4-tert-pentylaniline

-

Procedure: The synthesis follows a two-step process starting with the nitration of tert-pentylbenzene as described in Pathway 1, Step 1. The resulting 4-tert-pentyl-1-nitrobenzene (0.1 mol) is dissolved in ethanol (200 mL) in a hydrogenation vessel. Palladium on carbon (10% Pd/C, 1 g) is added, and the mixture is hydrogenated at 50 psi of H₂ for 4 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 4-tert-pentylaniline, which can be used without further purification.

Step 2: Synthesis of 1-bromo-2-phenoxybenzene

-

Procedure: A detailed, multi-step synthesis for this precursor is beyond the scope of this guide. However, it is commercially available or can be synthesized via methods such as the Ullmann condensation of 2-bromophenol with bromobenzene or the diazotization of 2-phenoxyaniline followed by a Sandmeyer reaction with CuBr.

Step 3: Buchwald-Hartwig Amination

-

Procedure: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.001 mol), Xantphos (0.0024 mol), and sodium tert-butoxide (0.14 mol). The tube is evacuated and backfilled with argon. Add a solution of 1-bromo-2-phenoxybenzene (0.1 mol) and 4-tert-pentylaniline (0.12 mol) in anhydrous toluene (100 mL). The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5-tert-pentyl-2-phenoxyaniline.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Ullmann Condensation Pathway

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-25 | 6 | ~85 |

| 2 | Bromination | NBS, H₂SO₄ | H₂SO₄ | 25 | 24 | ~70 |

| 3 | Ullmann Condensation | Phenol, K₂CO₃, CuI | DMF | 150 | 12 | 60-75 |

| 4 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 | 4 | ~80 |

Table 2: Reaction Conditions and Yields for Buchwald-Hartwig Amination Pathway

| Step | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | Nitration | HNO₃, H₂SO₄ | - | - | 0-25 | 6 | ~85 |

| 1b | Reduction | 10% Pd/C, H₂ | Ethanol | 25 | 4 | >95 | |

| 2 | Amination | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 24 | 75-90 |

Conclusion

Both the Ullmann condensation and Buchwald-Hartwig amination pathways provide viable routes to 5-tert-pentyl-2-phenoxyaniline. The choice of method will depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for specific reaction conditions. The Ullmann route, while classical, remains a robust option, particularly when cost is a primary consideration. The Buchwald-Hartwig amination, on the other hand, offers a more modern and often higher-yielding alternative with milder conditions, making it suitable for more sensitive substrates or when higher purity is required from the outset. This guide provides the foundational information for the successful synthesis and further investigation of this compound.

References

Physical and chemical characteristics of Aniline, 5-tert-pentyl-2-phenoxy-

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the physical and chemical characteristics of Aniline, 5-tert-pentyl-2-phenoxy- (CAS No: 70289-36-0).[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's properties, outlines relevant experimental protocols for its characterization and synthesis, and explores potential biological interactions based on the activity of structurally related phenoxyaniline derivatives. Due to the limited availability of experimental data for this specific molecule, information from analogous compounds, particularly the parent compound 2-phenoxyaniline, is included for comparative purposes.

Introduction

Aniline, 5-tert-pentyl-2-phenoxy-, also known as 5-tert-pentyl-2-phenoxyaniline, is an aromatic amine derivative. Its structure, featuring a substituted aniline ring linked to a phenoxy group, makes it a subject of interest in medicinal chemistry. The phenoxyaniline scaffold is present in molecules with diverse biological activities, including anti-inflammatory properties and interactions with key enzyme systems.[2][3][4] This guide aims to provide a detailed summary of its known characteristics and a framework for its experimental investigation.

Physicochemical Properties

Quantitative data for Aniline, 5-tert-pentyl-2-phenoxy- is limited primarily to computational predictions. For a practical reference, experimental data for the parent compound, 2-phenoxyaniline, is provided for comparison.

Table 1: Physical and Chemical Properties of Aniline, 5-tert-pentyl-2-phenoxy-

| Property | Value | Data Type | Source |

| CAS Number | 70289-36-0 | Experimental | [1] |

| Molecular Formula | C₁₇H₂₁NO | Calculated | [1] |

| Molecular Weight | 255.35 g/mol | Calculated | [1] |

| Boiling Point | 353.7 °C at 760 mmHg | Predicted | [1] |

| Density | 1.04 g/cm³ | Predicted | [1] |

| Flash Point | 155.4 °C | Predicted | [1] |

| Vapor Pressure | 3.53E-05 mmHg at 25°C | Predicted | [1] |

| XLogP3 | 5 | Predicted | [1] |

| Hydrogen Bond Donor Count | 1 | Calculated | [1] |

| Hydrogen Bond Acceptor Count | 2 | Calculated | [1] |

Table 2: Experimental Properties of 2-Phenoxyaniline (Parent Compound)

| Property | Value | Data Type | Source |

| CAS Number | 2688-84-8 | Experimental | [2] |

| Molecular Formula | C₁₂H₁₁NO | Calculated | [5] |

| Molecular Weight | 185.22 g/mol | Calculated | |

| Melting Point | 47-49 °C | Experimental | [2] |

| Boiling Point | 170 °C at 18 mmHg | Experimental | [2] |

| Flash Point | 113 °C (closed cup) | Experimental |

Experimental Protocols

Detailed experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is not widely published. The following sections provide established, generalized protocols for determining key physicochemical properties and for synthesizing compounds of this class. These methods would serve as a starting point for any laboratory investigation.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, with the rate of temperature increase controlled to approximately 1-2 °C per minute as the approximate melting point is approached.

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.

-

Determination of Solubility

Solubility provides insight into the polarity and potential formulation characteristics of the compound.

-

Apparatus: Small test tubes, vortex mixer, droppers.

-

Reagents: Distilled water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), diethyl ether, ethanol.

-

Procedure:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

For water-soluble compounds, test the resulting solution with litmus paper to determine its acidic or basic nature.

-

The basicity of the aniline group suggests solubility in acidic solutions like 5% HCl. The lack of a strongly acidic proton suggests insolubility in 5% NaOH and 5% NaHCO₃. Its significant nonpolar structure suggests good solubility in organic solvents like diethyl ether and ethanol.

-

Synthesis Protocols

The structure of Aniline, 5-tert-pentyl-2-phenoxy- consists of an aniline core with a phenoxy ether linkage. This suggests two primary retrosynthetic disconnections, leading to either an Ullmann condensation or a Buchwald-Hartwig amination as the key bond-forming step.

Caption: Potential synthetic routes to Aniline, 5-tert-pentyl-2-phenoxy-.

-

Protocol 1: Ullmann Condensation (C-O Bond Formation) This classic copper-catalyzed reaction forms the diaryl ether bond.

-

Reactants: 2-Amino-4-tert-pentylphenol and a suitable halobenzene (e.g., iodobenzene or bromobenzene).

-

Catalyst: Copper(I) salt (e.g., CuI) or copper powder.

-

Base: A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-tert-pentylphenol, the base, and the solvent.

-

Add the copper catalyst and the halobenzene.

-

Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

-

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation) This modern palladium-catalyzed cross-coupling reaction would form the C-N bond, likely in a late stage of the synthesis. This protocol describes the coupling of an aryl halide with an amine.

-

Reactants: An appropriate aryl halide (e.g., 1-bromo-5-tert-pentyl-2-phenoxybenzene) and ammonia or an ammonia equivalent.

-

Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle).

-

Ligand: A bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: An anhydrous aprotic solvent like toluene, dioxane, or THF.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the aryl halide and the solvent.

-

Add the amine component.

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

-

-

Biological Activity and Signaling Pathways

While no specific biological data exists for Aniline, 5-tert-pentyl-2-phenoxy-, the broader class of phenoxyaniline derivatives has been investigated for pharmacological activity. This provides a strong basis for predicting its potential interactions.

Interaction with Cytochrome P450 Enzymes

Phenoxyaniline (POA) congeners are structurally analogous to polybrominated diphenyl ethers (PBDEs), a class of environmental toxicants. Research has utilized POA derivatives to study the interactions of such compounds with cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, which is crucial for xenobiotic metabolism.[3][6]

These studies show that phenoxyanilines can act as ligands for CYP2B enzymes, binding to the active site and, in some cases, inhibiting enzymatic activity. The nature of this interaction is influenced by factors such as the pattern of halogenation on the rings. Given its structure, Aniline, 5-tert-pentyl-2-phenoxy- could potentially bind to the active site of CYP enzymes, influencing the metabolism of other drugs or xenobiotics.

Caption: Potential interaction of the compound with the CYP2B6 enzyme.

Other Potential Activities

-

Anti-inflammatory Action: The parent compound, 2-phenoxyaniline, has been identified as an anti-inflammatory agent that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[2] This suggests that derivatives, including the title compound, could be explored for similar selective anti-inflammatory properties.

-

Na⁺/Ca²⁺ Exchange System Inhibition: A patent has described 2-phenoxyaniline derivatives as inhibitors of the Na⁺/Ca²⁺ exchange system, a mechanism relevant for treating ischemic diseases.[4] This indicates another potential therapeutic avenue for this class of molecules.

Conclusion

Aniline, 5-tert-pentyl-2-phenoxy- is a molecule with limited characterization in public literature. However, its structural similarity to compounds with known biological activities, particularly as a ligand for cytochrome P450 enzymes and as a potential anti-inflammatory agent, makes it a compound of interest for further research. The predictive data and generalized experimental protocols provided in this guide offer a foundational framework for its synthesis, characterization, and biological evaluation. Future studies should focus on obtaining empirical data for its physical properties, spectral characteristics, and confirming its hypothesized interactions with biological targets.

References

- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]

- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 3. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 5. 2-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Aniline, 5-tert-pentyl-2-phenoxy- (CAS 70289-36-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Aniline, 5-tert-pentyl-2-phenoxy-, CAS number 70289-36-0. It covers its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

Aniline, 5-tert-pentyl-2-phenoxy- is an organic compound with the molecular formula C17H21NO.[1] Its structure features an aniline core substituted with a tert-pentyl group and a phenoxy group. The synonyms for this compound include 5-tert-pentyl-2-phenoxyaniline and 5-(1,1-Dimethyl-propyl)-2-phenylamine.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H21NO | [1] |

| Molecular Weight | 255.3547 g/mol | [1] |

| CAS Number | 70289-36-0 | [1] |

| EC Number | 684-800-0 | [1] |

| NSC Number | 76543 | [1] |

| DSSTox Substance ID | DTXSID20220541 | [1] |

| Boiling Point | 353.7°C at 760 mmHg | [1] |

| Flash Point | 155.4°C | [1] |

| Density | 1.04 g/cm³ | [1] |

| Vapor Pressure | 3.53E-05 mmHg at 25°C | [1] |

| XLogP3 | 5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 255.162314293 | [1] |

| Complexity | 270 | [1] |

Synthesis and Experimental Protocols

A patent for the synthesis of related 2-phenoxyaniline derivatives describes a similar methodology, which involves the reaction of a substituted phenol with a substituted nitrobenzene in the presence of a base, followed by reduction.

Proposed Synthetic Pathway

The proposed synthesis of Aniline, 5-tert-pentyl-2-phenoxy- would proceed via an initial Ullmann condensation of 4-tert-pentylphenol with 1-fluoro-2-nitrobenzene (or a similar halogenated nitrobenzene) to form 5-tert-pentyl-2-nitrophenoxybenzene. This intermediate is then reduced to the target aniline derivative.

Caption: Proposed two-step synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for Ullmann condensations and subsequent nitro group reductions.

Step 1: Synthesis of 5-tert-pentyl-2-nitrophenoxybenzene

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-tert-pentylphenol (1 equivalent), 1-fluoro-2-nitrobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

The reaction mixture is heated to 150-160°C and stirred under a nitrogen atmosphere for 12-24 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 5-tert-pentyl-2-nitrophenoxybenzene.

Step 2: Synthesis of Aniline, 5-tert-pentyl-2-phenoxy-

-

The purified 5-tert-pentyl-2-nitrophenoxybenzene from Step 1 is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source, and the mixture is hydrogenated at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude Aniline, 5-tert-pentyl-2-phenoxy-.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.

Potential Biological Significance and Applications

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of Aniline, 5-tert-pentyl-2-phenoxy-. However, the phenoxyaniline scaffold is a component of various biologically active molecules. For instance, substituted (2-phenoxyphenyl)acetic acids have demonstrated anti-inflammatory properties.

Furthermore, phenoxyanilines are precursors to phenoxazines, a class of compounds with a broad spectrum of pharmacological activities, including:

-

Antibacterial

-

Antimalarial

-

Antiviral

-

Anticancer and antitumor

Given these precedents, Aniline, 5-tert-pentyl-2-phenoxy- could serve as a valuable building block in medicinal chemistry and drug discovery programs for the development of novel therapeutic agents. Its lipophilic tert-pentyl group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Safety and Handling

Specific safety and handling information for Aniline, 5-tert-pentyl-2-phenoxy- is not well-documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

Aniline, 5-tert-pentyl-2-phenoxy- (CAS 70289-36-0) is a substituted phenoxyaniline for which basic chemical and physical data are available. While specific biological and detailed experimental data are scarce, a robust synthetic route can be proposed based on the Ullmann condensation. The structural similarity of its core to known bioactive molecules suggests its potential as a scaffold in the design and synthesis of new compounds with therapeutic interest. Further research is warranted to elucidate its biological activity and potential applications in drug development.

References

Spectroscopic Analysis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its characterization and further development. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tert-pentyl-2-phenoxyaniline. The core of this analysis is built upon the experimental data of 2-phenoxyaniline, with theoretical considerations for the influence of the 5-tert-pentyl substituent.

Predicted Spectroscopic Data

The introduction of a tert-pentyl group at the 5-position of the aniline ring in 2-phenoxyaniline is expected to introduce characteristic signals in the NMR spectra and slightly alter the overall spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the tert-pentyl group.

¹³C NMR: The carbon NMR will display signals for all 17 carbon atoms in the molecule, including the distinct signals for the tert-pentyl group.

Table 1: Predicted ¹H NMR Data for 5-tert-pentyl-2-phenoxyaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.00 | m | 5H | Protons of the phenoxy ring |

| ~ 6.90 - 6.70 | m | 3H | Protons of the substituted aniline ring |

| ~ 3.80 | s (broad) | 2H | -NH₂ |

| ~ 1.65 | q | 2H | -CH₂- (tert-pentyl) |

| ~ 1.25 | s | 6H | 2 x -CH₃ (tert-pentyl) |

| ~ 0.65 | t | 3H | -CH₃ (ethyl part of tert-pentyl) |

Table 2: Predicted ¹³C NMR Data for 5-tert-pentyl-2-phenoxyaniline

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 155 | C-O (phenoxy) |

| ~ 145 - 140 | C-N and C-O (aniline) |

| ~ 140 - 135 | Quaternary C (tert-pentyl attachment) |

| ~ 130 - 115 | Aromatic CH carbons |

| ~ 38 | Quaternary C (tert-pentyl) |

| ~ 37 | -CH₂- (tert-pentyl) |

| ~ 28 | 2 x -CH₃ (tert-pentyl) |

| ~ 9 | -CH₃ (ethyl part of tert-pentyl) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, ether, and aromatic functionalities, along with bands for the aliphatic tert-pentyl group.

Table 3: Predicted IR Absorption Bands for 5-tert-pentyl-2-phenoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Strong | Aliphatic C-H stretching (tert-pentyl) |

| ~ 1620 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1270 - 1230 | Strong | Aryl-O-C asymmetric stretching |

| ~ 830 | Strong | C-H out-of-plane bending (para-disubstituted pattern) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-tert-pentyl-2-phenoxyaniline

| m/z | Interpretation |

| 255 | [M]⁺, Molecular ion |

| 226 | [M - C₂H₅]⁺, Loss of an ethyl group from the tert-pentyl |

| 184 | [M - C₅H₁₁]⁺, Loss of the tert-pentyl group |

| 108 | [C₆H₅O]⁺, Phenoxy fragment |

| 93 | [C₆H₅NH₂]⁺, Aniline fragment |

Experimental Protocols

While specific protocols for 5-tert-pentyl-2-phenoxyaniline are not available, the following are general methodologies for obtaining spectroscopic data for aniline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 5-tert-pentyl-2-phenoxyaniline.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental data for 5-tert-pentyl-2-phenoxyaniline is currently elusive, a comprehensive understanding of its spectroscopic properties can be inferred from the well-characterized parent molecule, 2-phenoxyaniline. The addition of the tert-pentyl group is predicted to introduce specific, identifiable signals in the NMR, IR, and mass spectra. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to identify and characterize this compound, facilitating its potential use in drug development and other scientific endeavors. Experimental verification of these predictions is a necessary next step for a definitive structural assignment.

Technical Guide: Solubility and Stability of Aniline, 5-tert-pentyl-2-phenoxy-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic amine derivative with potential applications in pharmaceutical and chemical industries. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This technical guide provides an in-depth overview of the core principles and experimental protocols for characterizing the solubility and stability of this compound. While specific experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is not publicly available, this document outlines the standardized methodologies that should be employed for such a characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the experimental protocols for determining the solubility of Aniline, 5-tert-pentyl-2-phenoxy- in various relevant media.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational tools can provide initial estimates of a compound's properties. Various software packages can predict properties such as logP, pKa, and aqueous solubility based on the chemical structure. For Aniline, 5-tert-pentyl-2-phenoxy-, these predictions can guide solvent selection and the design of experimental protocols.

Experimental Determination of Aqueous Solubility

The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for the testing of chemicals. The OECD Test Guideline 105 describes two primary methods for determining water solubility: the flask method and the column elution method.[1][2][3][4][5]

2.2.1 Experimental Protocol: Shake-Flask Method (OECD 105)

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Preparation of a Saturated Solution: An excess amount of Aniline, 5-tert-pentyl-2-phenoxy- is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Aniline, 5-tert-pentyl-2-phenoxy- in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

2.2.2 Experimental Protocol: Column Elution Method (OECD 105)

This method is suitable for substances with solubilities below 10⁻² g/L.

-

Column Preparation: A column is packed with an inert support material coated with an excess of Aniline, 5-tert-pentyl-2-phenoxy-.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Fraction Collection: The eluate is collected in fractions.

-

Quantification: The concentration of the solute in each fraction is determined by a sensitive analytical method.

-

Saturation Plateau: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is calculated from the mean concentration of the plateau fractions.

Solubility in Organic Solvents and Biorelevant Media

For formulation development, it is essential to determine the solubility in various organic solvents and biorelevant media that simulate physiological conditions. The shake-flask method described above can be adapted for these solvents.

Data Presentation: Solubility of Aniline, 5-tert-pentyl-2-phenoxy-

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Deionized Water | 25 | Data to be determined | HPLC-UV |

| Deionized Water | 37 | Data to be determined | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Data to be determined | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | HPLC-UV |

| Propylene Glycol | 25 | Data to be determined | HPLC-UV |

| Polyethylene Glycol 400 | 25 | Data to be determined | HPLC-UV |

Stability Profile

Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[6][7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[7][8][9] The goal is to generate degradation products that might be observed under normal storage conditions over a longer period.

3.1.1 Experimental Protocol: Forced Degradation

A solution of Aniline, 5-tert-pentyl-2-phenoxy- (e.g., in a mixture of water and a co-solvent like acetonitrile or methanol) is subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is exposed to 60 °C for 48 hours.

-

Photolytic Degradation: The drug substance solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample is kept in the dark.

Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Data Presentation: Forced Degradation of Aniline, 5-tert-pentyl-2-phenoxy-

| Stress Condition | Duration (hours) | Assay of Parent (%) | No. of Degradants | Major Degradant (RRT) | Mass Balance (%) |

| 0.1 N HCl, 60 °C | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH, 60 °C | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid), 60 °C | 48 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solution) | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

*RRT: Relative Retention Time

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. filab.fr [filab.fr]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. oecd.org [oecd.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nelsonlabs.com [nelsonlabs.com]

Potential Research Areas for Aniline, 5-tert-pentyl-2-phenoxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline, 5-tert-pentyl-2-phenoxy- (CAS No. 70289-36-0) is a substituted phenoxyaniline with a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol .[1] While specific research on this particular molecule is limited, the broader class of phenoxyaniline derivatives has garnered significant interest in medicinal chemistry and materials science. This technical guide outlines potential research avenues for Aniline, 5-tert-pentyl-2-phenoxy-, drawing upon the established synthesis routes, biological activities, and mechanisms of action of analogous compounds. The proposed research areas focus on its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, and as a scaffold for the development of novel bioactive molecules.

Introduction

Phenoxyaniline derivatives are a versatile class of compounds with a wide range of applications, serving as key intermediates in the synthesis of dyes, pigments, and polymers.[2][3] In the realm of drug discovery, this scaffold is present in molecules with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] The subject of this guide, Aniline, 5-tert-pentyl-2-phenoxy-, possesses a unique substitution pattern that warrants investigation for its potential biological effects. This document provides a comprehensive overview of potential research directions, including proposed synthesis protocols, biological screening strategies, and mechanistic studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Aniline, 5-tert-pentyl-2-phenoxy- is presented in Table 1. These properties are crucial for designing experimental protocols and for computational modeling studies.

| Property | Value | Reference |

| Molecular Formula | C17H21NO | [1] |

| Molecular Weight | 255.35 g/mol | [1] |

| CAS Number | 70289-36-0 | [1] |

| Boiling Point | 353.7 °C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| XLogP3 | 5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Potential Synthesis Routes

The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- can be approached through established methods for forming the diaryl ether or the C-N bond. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[6][7] A potential synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- using this method is outlined below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4-tert-pentylphenol (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Base: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) and a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the Ullmann condensation for C-N bond formation.[8][9][10]

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube, combine 2-bromo-4-tert-pentylanisole (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).

-

Solvent and Base: Add an anhydrous solvent such as toluene or dioxane and a strong base like sodium tert-butoxide (1.4 eq).[11]

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 8-16 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.

References

- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Aniline, 5-tert-pentyl-2-phenoxy- material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Aniline, 5-tert-pentyl-2-phenoxy-. The following information is compiled from data on structurally similar compounds, including aniline, 2-phenoxyaniline, and other substituted anilines, to provide a comprehensive guide on its presumed properties and safe handling. All data should be treated as indicative and used with caution. A thorough risk assessment should be conducted before handling this compound.

Section 1: Chemical and Physical Properties

The properties of Aniline, 5-tert-pentyl-2-phenoxy- are supplemented with data from its core structures, aniline and 2-phenoxyaniline, for a comparative perspective.

Table 1.1: Identifiers and Basic Properties

| Property | Aniline, 5-tert-pentyl-2-phenoxy- | Aniline | 2-Phenoxyaniline |

| CAS Number | 70289-36-0[1] | 62-53-3[2] | 2688-84-8[3][4] |

| Molecular Formula | C₁₇H₂₁NO[1] | C₆H₇N | C₁₂H₁₁NO[4][5] |

| Molecular Weight | 255.35 g/mol [1] | 93.13 g/mol [6] | 185.22 g/mol [4] |

| Appearance | Not specified | Colorless oily liquid, darkens on exposure to air and light[7] | White to brown crystals or powder[5] |

| Odor | Not specified | Aromatic, amine-like[6] | Not specified |

Table 1.2: Physicochemical Data

| Property | Aniline, 5-tert-pentyl-2-phenoxy- | Aniline | 2-Phenoxyaniline |

| Boiling Point | 353.7 °C at 760 mmHg[1] | 184.1 °C[6] | 170 °C at 18 mmHg[4][8] |

| Melting Point | Not specified | -6 °C[6] | 47-49 °C[4][8] |

| Flash Point | 155.4 °C[1] | 70 °C (closed cup)[6] | 113 °C (closed cup)[4][9] |

| Density | 1.04 g/cm³[1] | 1.0216 g/cm³[6] | Not specified |

| Vapor Pressure | 3.53E-05 mmHg at 25°C[1] | Not specified | Not specified |

| Solubility | Not specified | Soluble in cold water, hot water, methanol, diethyl ether[6] | Slightly soluble in chloroform and methanol[8] |

| XLogP3 | 5[1] | Not specified | Not specified |

Section 2: Hazard Identification and Toxicological Profile

The hazard profile for Aniline, 5-tert-pentyl-2-phenoxy- is inferred from the known hazards of aniline and 2-phenoxyaniline. Aromatic amines as a class are known for their potential toxicity.[10]

Table 2.1: GHS Hazard Classification (Inferred)

| Hazard Class | Inferred Classification for Aniline, 5-tert-pentyl-2-phenoxy- | Basis for Inference (Aniline & 2-Phenoxyaniline) |

| Acute Toxicity, Oral | Category 3 or 4 | Aniline: Toxic if swallowed (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful if swallowed (Category 4)[3][9]. |

| Acute Toxicity, Dermal | Category 3 or 4 | Aniline: Toxic in contact with skin (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful in contact with skin (Category 4)[3][9]. |

| Acute Toxicity, Inhalation | Category 3 or 4 | Aniline: Toxic if inhaled (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful if inhaled (Category 4)[3][9]. |

| Skin Corrosion/Irritation | Category 2 | 2-Phenoxyaniline: Causes skin irritation (Category 2)[9]. |

| Serious Eye Damage/Irritation | Category 1 or 2 | Aniline: Causes serious eye damage (Category 1)[2][11][12]. 2-Phenoxyaniline: Causes serious eye irritation (Category 2)[3][9]. |

| Skin Sensitization | Category 1 | Aniline: May cause an allergic skin reaction (Category 1)[11][12][13]. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | Aniline: Suspected of causing genetic defects (Category 2)[2][11][12]. |

| Carcinogenicity | Suspected of causing cancer (Category 2) | Aniline: Suspected of causing cancer (Category 2)[2][11][12]. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Aniline: Causes damage to organs through prolonged or repeated exposure (Category 1)[2][11][12]. |

| Hazardous to the Aquatic Environment | Category 1 | Aniline: Very toxic to aquatic life with long lasting effects (Category 1)[11][12][13]. |

Toxicological Data of Related Compounds

-

Aniline:

-

Phenoxy Herbicides:

Section 3: Experimental Protocols and Safe Handling

Given the anticipated hazards, stringent safety protocols must be followed when handling Aniline, 5-tert-pentyl-2-phenoxy-.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (e.g., EN 166).

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.

-

Wear protective clothing to prevent skin contact.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.

3.2 Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

3.3 General Handling Protocol for Aromatic Amines

-

Preparation:

-

Consult the Safety Data Sheet (if available) and understand the potential hazards.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the work area, ensuring it is clean and uncluttered.

-

-

Dispensing:

-

If the compound is a solid, handle it in a way that minimizes dust generation.

-

If it is a liquid, dispense it carefully to avoid splashing.

-

Use appropriate tools (e.g., spatulas, pipettes) for transfer.

-

-

During Reaction:

-

Set up reactions in a chemical fume hood.

-

Use equipment that is properly grounded to prevent static discharge.

-

Keep the reaction vessel closed as much as possible.

-

-

Post-Reaction/Cleanup:

-

Quench the reaction safely according to the specific protocol.

-

Clean all equipment thoroughly.

-

Dispose of waste in properly labeled hazardous waste containers.

-

-

Personal Hygiene:

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

3.4 Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[15][16]

-

Keep containers tightly closed and clearly labeled.[16]

-

Protect from light and moisture.[13]

3.5 First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Section 4: Visualizations

As no specific biological pathways for Aniline, 5-tert-pentyl-2-phenoxy- have been documented, a logical workflow for the safe handling of this and similar aromatic amines is provided below.

Caption: Workflow for Safe Handling of Aromatic Amines.

This document is intended for informational purposes only and does not constitute a formal MSDS. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.

References

- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. 2-Phenoxyaniline 99 2688-84-8 [sigmaaldrich.com]

- 5. 2-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Aniline-d5 | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. chemcess.com [chemcess.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

An In-Depth Technical Guide to 5-tert-pentyl-2-phenoxyaniline: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-pentyl-2-phenoxyaniline, a member of the broader class of 2-phenoxyaniline derivatives. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from established knowledge of the 2-phenoxyaniline scaffold to detail its probable synthesis, potential pharmacological activities, and the general history of this class of compounds. The guide includes detailed, albeit generalized, experimental protocols, quantitative data where available for related compounds, and visualizations of synthetic pathways to serve as a foundational resource for researchers interested in this chemical entity.

Introduction and History

The 2-phenoxyaniline core structure has been a subject of interest in medicinal chemistry due to its presence in various pharmacologically active compounds. The parent compound, 2-phenoxyaniline, is a known intermediate in the synthesis of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[1] Derivatives of 2-phenoxyaniline have been explored for a range of therapeutic applications, stemming from their potential to interact with various biological targets.

The discovery of specific derivatives, such as 5-tert-pentyl-2-phenoxyaniline, is often part of broader screening programs aimed at identifying novel therapeutic agents. The introduction of a bulky lipophilic group like the tert-pentyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its potency, selectivity, or metabolic stability.

A key area of investigation for 2-phenoxyaniline derivatives has been their role as inhibitors of the sodium-calcium (Na+/Ca2+) exchange system.[2] Such inhibitors have therapeutic potential in the treatment of ischemic diseases affecting the heart, brain, and kidneys.[2] While the specific history of 5-tert-pentyl-2-phenoxyaniline is not well-documented, its existence is noted in chemical databases, identified by the CAS Number 70289-36-0.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-tert-pentyl-2-phenoxyaniline is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Source |

| CAS Number | 70289-36-0 | LookChem[3] |

| Molecular Formula | C17H21NO | LookChem[3] |

| Molecular Weight | 255.35 g/mol | LookChem[3] |

| Boiling Point | 353.7°C at 760 mmHg (Predicted) | LookChem[3] |

| Density | 1.04 g/cm³ (Predicted) | LookChem[3] |

| Flash Point | 155.4°C (Predicted) | LookChem[3] |

| Vapor Pressure | 3.53E-05 mmHg at 25°C (Predicted) | LookChem[3] |

| XLogP3 | 5 (Predicted) | LookChem[3] |

Table 1: Physicochemical Properties of 5-tert-pentyl-2-phenoxyaniline

Synthesis and Experimental Protocols

The synthesis of 5-tert-pentyl-2-phenoxyaniline can be inferred from general methods described for 2-phenoxyaniline derivatives.[1][2] A common approach involves the Ullmann condensation of a phenol with an o-nitrohalobenzene, followed by the reduction of the nitro group to an amine.

General Synthesis of 2-Phenoxyaniline Derivatives

The overall synthetic scheme is depicted below:

Figure 1: General Synthetic Pathway for 5-tert-pentyl-2-phenoxyaniline. This diagram illustrates a two-step synthesis involving an Ullmann condensation followed by a nitro group reduction.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-tert-pentyl-2-phenoxyaniline based on established methodologies for similar compounds.

Step 1: Synthesis of 5-tert-pentyl-2-nitrophenoxybenzene

-

To a solution of 4-tert-pentylphenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 150°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-tert-pentyl-2-nitrophenoxybenzene.

Step 2: Synthesis of 5-tert-pentyl-2-phenoxyaniline

-

Dissolve 5-tert-pentyl-2-nitrophenoxybenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq) to the solution.

-

Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.

Potential Pharmacological Activity and Signaling Pathways

While no specific biological data for 5-tert-pentyl-2-phenoxyaniline is publicly available, the broader class of 2-phenoxyaniline derivatives has been investigated as inhibitors of the Na+/Ca2+ exchanger.[2]

Inhibition of the Na+/Ca2+ Exchanger

The Na+/Ca2+ exchanger is a transmembrane protein that plays a crucial role in maintaining calcium homeostasis within cells. In pathological conditions such as ischemia, the intracellular sodium concentration increases, leading to a reversal of the Na+/Ca2+ exchanger and a subsequent influx of calcium. This calcium overload is a key contributor to cell death.

Inhibitors of the Na+/Ca2+ exchanger can prevent this detrimental calcium influx, thereby protecting cells from ischemic damage. The proposed mechanism of action is illustrated below.

Figure 2: Proposed Mechanism of Action for 2-Phenoxyaniline Derivatives. This diagram outlines the signaling cascade leading to cell death during ischemia and the potential point of intervention for Na+/Ca2+ exchanger inhibitors like 5-tert-pentyl-2-phenoxyaniline.

Future Directions

The therapeutic potential of 5-tert-pentyl-2-phenoxyaniline remains to be elucidated. Future research should focus on:

-

Confirmation of Synthesis: The hypothetical synthesis protocol provided herein requires experimental validation and optimization.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of relevant biological targets, starting with the Na+/Ca2+ exchanger, to determine its activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in understanding the SAR and in designing more potent and selective compounds.

-

Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

5-tert-pentyl-2-phenoxyaniline represents an under-investigated molecule within the pharmacologically relevant class of 2-phenoxyaniline derivatives. While specific data is scarce, this guide provides a foundational understanding based on the known chemistry and biology of this compound class. The provided hypothetical synthesis and proposed mechanism of action offer a starting point for researchers to explore the potential of 5-tert-pentyl-2-phenoxyaniline as a novel therapeutic agent, particularly in the context of ischemic diseases. Further experimental investigation is warranted to fully characterize its chemical and biological properties.

References

A Theoretical and Computational Investigation of 5-tert-pentyl-2-phenoxyaniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-tert-pentyl-2-phenoxyaniline. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this document outlines a robust framework for its investigation, drawing upon established protocols for analogous aniline and phenoxy derivatives. The guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic property analysis, alongside molecular docking simulations to explore potential biological interactions. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of such compounds. The content is structured to serve as a practical handbook for researchers initiating theoretical and experimental studies on this or structurally related molecules.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The specific compound, 5-tert-pentyl-2-phenoxyaniline (CAS No. 70289-36-0, Molecular Formula: C17H21NO, Molecular Weight: 255.35 g/mol ), incorporates a bulky tert-pentyl group and a phenoxy substituent, suggesting unique steric and electronic properties that could modulate its chemical behavior and biological efficacy.[1] Computational chemistry offers a powerful, resource-efficient avenue to predict the physicochemical properties and biological potential of such novel molecules prior to extensive experimental synthesis and testing.[2]

This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical and computational study of 5-tert-pentyl-2-phenoxyaniline. It is designed to guide researchers through the process of molecular modeling, property calculation, and potential bioactivity screening.

Theoretical and Computational Methodology

A typical computational workflow for a novel small molecule like 5-tert-pentyl-2-phenoxyaniline is outlined below. This process integrates geometry optimization, electronic property calculation, and bioactivity prediction.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules.[2][3]

2.1.1. Experimental Protocol: DFT Calculation

-

Structure Preparation: The 3D structure of 5-tert-pentyl-2-phenoxyaniline is first drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The structure is then optimized at a higher level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, using software like Gaussian or ORCA. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.[3][4][5]

2.2.1. Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of 5-tert-pentyl-2-phenoxyaniline is prepared for docking by assigning partial charges and defining rotatable bonds.

-